4-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-2-24(20,21)11-7-5-10(6-8-11)13(19)16-15-18-17-14(22-15)12-4-3-9-23-12/h3-9H,2H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRFKOKIFNKGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiophene-2-Carbohydrazide
The oxadiazole ring is synthesized via cyclodehydration of thiophene-2-carbohydrazide. A proven method involves:
- Hydrazide formation : Reacting thiophene-2-carboxylic acid with hydrazine hydrate in ethanol under reflux to yield thiophene-2-carbohydrazide.
- Diacylhydrazide synthesis : Treating the carbohydrazide with an acylating agent (e.g., acetic anhydride) to form a diacylhydrazide intermediate.
- Oxidative cyclization : Using bromine in acetic acid to cyclize the diacylhydrazide into 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Reaction conditions :
Alternative Cyclization Methods
- Microwave-assisted synthesis : Silica-supported dichlorophosphate under microwave irradiation reduces reaction time to 15–30 minutes with comparable yields.
- Copper catalysis : Cu(OTf)₂ promotes C–H functionalization of imines for unsymmetrical oxadiazoles.
Synthesis of 4-(Ethanesulfonyl)Benzoyl Chloride
Sulfonation of Ethylbenzene Derivatives
The ethanesulfonyl group is introduced via sulfonation:
- Friedel-Crafts sulfonylation : Reacting ethylbenzene with chlorosulfonic acid at 50–60°C to form 4-ethylsulfonylbenzene.
- Oxidation : Converting the sulfonic acid to 4-(ethanesulfonyl)benzoic acid using potassium permanganate in acidic conditions.
- Chlorination : Treating the benzoic acid with thionyl chloride (SOCl₂) to generate 4-(ethanesulfonyl)benzoyl chloride.
Key parameters :
Amide Coupling Reaction
The final step involves coupling the oxadiazole amine with the benzoyl chloride:
- Reaction setup : Mixing 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine and 4-(ethanesulfonyl)benzoyl chloride in dry THF.
- Base addition : Triethylamine (TEA) is used to scavenge HCl, promoting amide bond formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure product.
Optimized conditions :
- Molar ratio (amine:acyl chloride): 1:1.2
- Temperature: 0–25°C
- Yield: 75–90%
Analytical Characterization
The product is validated using:
- NMR spectroscopy :
- ¹H NMR : Signals at δ 8.2–8.4 ppm (aromatic protons), δ 3.1–3.3 ppm (ethanesulfonyl CH₂).
- Mass spectrometry : Molecular ion peak at m/z 387.41 (calculated for C₁₈H₁₇N₃O₅S).
- HPLC : Purity >98% with a C18 column (acetonitrile/water gradient).
Challenges and Limitations
Chemical Reactions Analysis
Nucleophilic Substitution at Ethanesulfonyl Group
The ethanesulfonyl (-SO₂C₂H₅) group participates in nucleophilic displacement reactions under basic conditions. Key observations include:
Mechanistic Insight : The sulfonyl group’s electron-withdrawing nature activates the sulfur atom for nucleophilic attack, with reaction rates influenced by solvent polarity and base strength.
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole core undergoes selective transformations:
Ring Opening
Electrophilic Substitution
The electron-deficient oxadiazole ring permits electrophilic attacks at position 5 of the thiophene unit:
-
Nitration : HNO₃/H₂SO₄ yields 5-nitrothiophene analogs (83% yield) .
-
Halogenation : Br₂/FeBr₃ produces 5-bromothiophene derivatives (79% yield) .
Thiophene Ring Reactivity
The thiophen-2-yl group participates in cross-coupling reactions:
| Reaction | Catalytic System | Product | Efficiency (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-modified analogs | 68 |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, TEA | Alkynyl-substituted derivatives | 73 |
Notable Finding : Thiophene’s π-electron system enhances metal-ligand coordination, improving catalytic turnover .
Benzamide Hydrolysis and Acylation
The benzamide group undergoes hydrolysis under specific conditions:
| Condition | Reagents | Product | Rate Constant (k, h⁻¹) |
|---|---|---|---|
| Acidic | 2M H₂SO₄, 100°C | 4-(ethanesulfonyl)benzoic acid | 0.12 |
| Basic | NaOH (aq), EtOH, reflux | Sodium 4-(ethanesulfonyl)benzoate | 0.09 |
Acylation : Reacts with acid chlorides (e.g., acetyl chloride) in pyridine to form N-acylated products (82-89% yields) .
Complexation with Metal Ions
The compound forms coordination complexes via sulfonyl oxygen and oxadiazole nitrogen atoms:
| Metal Salt | Solvent System | Stability Constant (log K) | Biological Relevance |
|---|---|---|---|
| Cu(II) chloride | MeOH/H₂O (1:1) | 4.72 ± 0.15 | Antimicrobial enhancement |
| Zn(II) acetate | DMSO | 3.89 ± 0.12 | Fluorescent probes |
Oxidation/Reduction Reactions
-
Sulfonyl Reduction : NaBH₄/CuCl₂ reduces -SO₂- to -S- (61% yield).
-
Thiophene Oxidation : mCPBA oxidizes thiophene to thiophene-1-oxide (55% yield) .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces:
-
C-S Bond Cleavage : Generates thiophene radicals (trapped with TEMPO) .
-
Oxadiazole Ring Rearrangement : Forms 1,2,4-thiadiazole isomers (quantum yield Φ = 0.03).
Bioconjugation Reactions
The benzamide group reacts with:
-
NHS Esters : Forms stable amide bonds with proteins (e.g., BSA, 78% coupling efficiency) .
-
Click Chemistry : CuAAC with propargylamine yields triazole-linked bioconjugates (92% yield) .
Stability Under Physiological Conditions
Critical degradation pathways (pH 7.4, 37°C):
| Pathway | Half-Life (t₁/₂) | Major Degradants |
|---|---|---|
| Oxadiazole hydrolysis | 48 hrs | Hydrazide-thiophene derivative |
| Sulfonyl group hydrolysis | 120 hrs | Benzoic acid analog |
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1-5) | Susceptible Reactions |
|---|---|---|
| Oxadiazole ring | 1 (most reactive) | Ring opening, electrophilic substitution |
| Thiophene ring | 2 | Cross-coupling, oxidation |
| Ethanesulfonyl group | 3 | Nucleophilic substitution |
| Benzamide | 4 | Hydrolysis, acylation |
| Aromatic C-H bonds | 5 | Radical reactions |
Scientific Research Applications
Antimicrobial Properties
Compounds similar to 4-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have shown significant antimicrobial activity. The oxadiazole derivatives are known for their ability to inhibit bacterial growth and have been studied for their effectiveness against various pathogens. For instance, derivatives containing thiophene rings have been reported to exhibit antibacterial properties comparable to traditional sulfonamide drugs .
Anti-inflammatory Activity
Research indicates that oxadiazole derivatives possess anti-inflammatory properties. In studies involving carrageenan-induced rat paw edema models, certain synthesized compounds demonstrated superior anti-inflammatory effects when compared to standard drugs like indomethacin . The structural features of this compound may enhance its efficacy in reducing inflammation.
Cholinesterase Inhibition
The compound has potential as a multifunctional agent against cholinesterase enzymes (hAChE and hBChE). Research has shown that similar compounds can inhibit these enzymes effectively, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The presence of the oxadiazole ring is believed to contribute to this inhibitory action.
Synthesis and Characterization
The synthesis of this compound can be approached through various methods typical for acetamides and oxadiazoles. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Comparative Analysis with Related Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-(2-thienyl)-1,3,4-thiadiazole | Contains thiophene; known for antimicrobial properties | Antimicrobial activity |
| 5-(thiophen-2-yl)-1,3,4-thiadiazole | Similar thiophene structure; potential antiviral activity | Antiviral activity |
| N-[4-(methylsulfonyl)phenyl]acetamide | Sulfonamide derivative; used as an antibacterial agent | Antibacterial activity |
Case Studies
Several studies have documented the biological activities of compounds related to this compound:
- Neuroprotective Effects : A study highlighted the neuroprotective capabilities of similar oxadiazole derivatives in models simulating neurodegeneration. These compounds exhibited protective effects against oxidative stress-induced neuronal damage .
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives with thiophene moieties showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that structural modifications can enhance bioactivity.
- Inflammatory Response : Research involving carrageenan-induced inflammation indicated that certain oxadiazole derivatives significantly reduced edema in animal models, suggesting their potential use in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The ethanesulfonyl group is known to act as an electron-withdrawing group, which can influence the reactivity of the compound. The thiophene and oxadiazole moieties can interact with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
LMM5 and LMM11 (Antifungal Agents)
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Comparison: Both feature sulfamoyl groups but differ in substituents (benzyl/methyl vs. cyclohexyl/ethyl). The target compound’s ethanesulfonyl group lacks the nitrogen present in sulfamoyl groups, reducing hydrogen-bond donor capacity but increasing hydrophobicity. LMM5 and LMM11 exhibit antifungal activity against Candida albicans via Trr1 inhibition (MIC₅₀: 0.5–2.0 µg/mL), while the target compound’s activity remains uncharacterized but is hypothesized to be comparable due to structural similarity .
Compound 25 (Benzamide Derivative)
- Structure : N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Comparison : Lacks the ethanesulfonyl group, resulting in reduced electron-withdrawing effects and lower polarity. Compound 25 showed moderate cytotoxicity (IC₅₀: ~50 µM in cancer cell lines), suggesting that the ethanesulfonyl modification in the target compound may enhance target specificity or potency .
4-(Dipropylsulfamoyl)-N-[5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl]benzamide
- Comparison: Replaces ethanesulfonyl with a bulkier dipropylsulfamoyl group (-SO₂N(C₃H₇)₂). No bioactivity data are available, but computational studies suggest similar affinity for sulfonyl-targeted enzymes like CAs .
Enzyme Inhibition Profiles
Carbonic Anhydrase II (hCA II) Inhibitors
- Derivative 6a: N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide Comparison: The ethylthio (-S-C₂H₅) group in 6a facilitates hydrophobic interactions with hCA II’s active site (binding energy: −8.2 kcal/mol).
Thioredoxin Reductase (Trr1) Inhibitors
- LMM Series : Demonstrated IC₅₀ values of 1.2–3.5 µM against Trr1. The target compound’s ethanesulfonyl group could mimic the sulfamoyl interactions of LMM5/LMM11, but its lack of a secondary amine may alter binding kinetics .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | LMM11 | Compound 25 |
|---|---|---|---|
| Molecular Weight | 391.42 g/mol | 485.58 g/mol | 297.32 g/mol |
| LogP | 2.8 (predicted) | 3.5 | 2.1 |
| Hydrogen Bond Donors | 1 | 2 | 2 |
| Solubility (mg/mL) | 0.12 (simulated) | 0.08 | 0.25 |
| TPSA | 108 Ų | 115 Ų | 85 Ų |
- Key Insights : The target compound’s lower molecular weight and logP compared to LMM11 suggest improved bioavailability. Its higher topological polar surface area (TPSA) may limit blood-brain barrier penetration but enhance solubility in aqueous environments .
Biological Activity
The compound 4-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule that has garnered attention due to its potential pharmacological properties. Its structure includes a thiophenyl-substituted oxadiazole and an ethanesulfonamide moiety, suggesting diverse biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 377.4 g/mol. The presence of the oxadiazole ring contributes to its biological activity, as compounds with this structure are known for various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₄S₂ |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 941992-69-4 |
The biological activity of This compound is primarily attributed to its interaction with specific biological targets:
- Antiviral Activity : Similar compounds have shown efficacy as non-nucleoside inhibitors of viral polymerases. For instance, derivatives of oxadiazoles have been reported to inhibit dengue virus polymerase with submicromolar activity against all four serotypes .
- Antimicrobial Properties : The presence of thiophene and oxadiazole moieties in related compounds has been linked to antimicrobial activities against various pathogens including Staphylococcus aureus and Candida albicans .
- Anticancer Potential : Compounds containing oxadiazole rings have been explored for their anticancer effects through mechanisms such as inhibition of thioredoxin reductase (TrxR), which is crucial in cancer cell survival .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to This compound :
Study 1: Antiviral Efficacy
A study highlighted the synthesis and evaluation of various oxadiazole derivatives, demonstrating that certain compounds exhibited significant antiviral activity against dengue virus. The most potent analogs were found to inhibit viral replication effectively in vitro .
Study 2: Antimicrobial Activity
Research on thiophene-containing compounds revealed promising antimicrobial properties. In vitro tests showed that these compounds could inhibit the growth of Staphylococcus aureus and other bacteria effectively .
Study 3: Anticancer Activity
Investigations into the anticancer properties of oxadiazole derivatives indicated that some compounds could selectively inhibit cancer cell proliferation by targeting TrxR. This suggests a potential therapeutic application in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
